1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid

Overview

Description

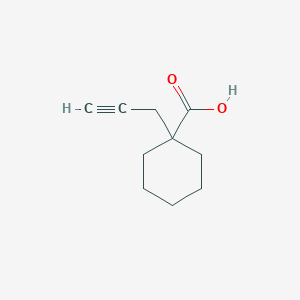

1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C10H14O2. It is characterized by a cyclohexane ring substituted with a prop-2-yn-1-yl group and a carboxylic acid group.

Preparation Methods

The synthesis of 1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid typically involves the alkylation of cyclohexane derivatives. One common method is the N-alkylation of cyclohexanecarboxylic acid with propargyl bromide in the presence of a base such as sodium hydroxide under phase-transfer catalysis conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. For example, in catalytic reactions, the prop-2-yn-1-yl group can participate in electron transfer processes, forming reactive intermediates that facilitate the formation of new chemical bonds.

Comparison with Similar Compounds

Similar compounds to 1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid include:

1-(Prop-1-en-2-yl)cyclohex-1-ene: This compound has a similar cyclohexane ring but with a different substituent, leading to distinct chemical properties and reactivity.

Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Another compound with a prop-2-yn-1-yl group, but attached to an indole ring, used in different synthetic applications.

Biological Activity

1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid is a carboxylic acid characterized by a cyclohexane ring and a prop-2-yn-1-yl substituent. With the molecular formula C₁₃H₁₈O₂ and a molecular weight of 210.28 g/mol, this compound has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The structure of this compound features:

- A cyclohexane ring that contributes to its hydrophobic characteristics.

- A carboxyl group (-COOH) which is crucial for its acidic properties.

- An alkyne moiety that may facilitate unique interactions with biological targets.

Buffering Capacity

Research indicates that this compound acts as a non-ionic organic buffering agent , particularly in cell culture environments where maintaining pH is critical. This buffering capacity can influence enzyme activity and metabolic processes within cells, making it valuable in biochemical research and applications.

Synthesis

The synthesis of this compound can be achieved through several methods, often involving the functionalization of cyclohexane derivatives. The specific methods depend on the desired purity and yield of the final product.

Antimicrobial and Anticancer Properties

Recent investigations have explored the potential antimicrobial and anticancer activities of related compounds derived from this compound. For instance:

- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating that modifications to the cyclohexane structure can enhance biological activity.

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Derivative A | Antimicrobial | 12.5 | |

| Derivative B | Anticancer | 86 |

While the exact mechanism of action for this compound is not fully understood, it is hypothesized to involve interactions at the molecular level with various biological targets such as receptors or enzymes. The propynyl group may play a crucial role in these interactions by facilitating covalent bonding .

Properties

IUPAC Name |

1-prop-2-ynylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-6-10(9(11)12)7-4-3-5-8-10/h1H,3-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRMINYKFUISMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608898 | |

| Record name | 1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72335-52-5 | |

| Record name | 1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.